molecular formula C20H25NO B5080538 (2-methoxybenzyl)(4-phenylcyclohexyl)amine

(2-methoxybenzyl)(4-phenylcyclohexyl)amine

Cat. No.: B5080538
M. Wt: 295.4 g/mol
InChI Key: MJFXMTOQMHMGDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound often involves multiple steps, each with its own reactants and conditions. The analysis would involve a detailed examination of each step, including the reaction mechanisms and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. Amines, for example, can participate in a variety of reactions, including alkylation, acylation, and reactions with sulfonyl chlorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through laboratory testing and are included in the compound’s Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential environmental impact .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-22-20-10-6-5-9-18(20)15-21-19-13-11-17(12-14-19)16-7-3-2-4-8-16/h2-10,17,19,21H,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFXMTOQMHMGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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